3-Chloro-2-nitrobenzotrifluoride
Overview
Description
3-Chloro-2-nitrobenzotrifluoride is an organic compound with the chemical formula C7H3ClF3NO2. It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom and a nitro group attached to the benzene ring. This compound is used in various chemical processes and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitrobenzotrifluoride typically involves the nitration of 3-chlorobenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous-flow reactors and optimized reaction conditions allows for efficient production. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Major Products Formed
Substitution: Products include various substituted benzotrifluorides depending on the nucleophile used.
Reduction: The major product is 3-chloro-2-aminobenzotrifluoride.
Oxidation: Products can include carboxylic acids or other oxidized derivatives of the original compound.
Scientific Research Applications
3-Chloro-2-nitrobenzotrifluoride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology research.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The precise mechanism of action of 3-Chloro-2-nitrobenzotrifluoride is not fully understood. it is believed to act as an electron donor, facilitating the donation of electrons to other molecules. This property enhances its efficacy in various chemical reactions, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitrobenzotrifluoride
- 4-Chloro-3-nitrobenzotrifluoride
- 3-Nitrobenzotrifluoride
- 2-Chloro-5-nitrobenzotrifluoride
- 4-Chloro-3-nitroaniline
Uniqueness
3-Chloro-2-nitrobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a chlorine atom and a nitro group on the benzene ring allows for selective reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-chloro-2-nitro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECBOHAXBNGMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264240 | |
Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386-70-9 | |
Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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